molecular formula C6H9N3O2S B2835071 5-amino-N-methylpyridine-2-sulfonamide CAS No. 1552278-96-2

5-amino-N-methylpyridine-2-sulfonamide

Cat. No.: B2835071
CAS No.: 1552278-96-2
M. Wt: 187.22
InChI Key: NNPOYLHBOFXZQI-UHFFFAOYSA-N
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Description

5-amino-N-methylpyridine-2-sulfonamide is an organosulfur compound with the molecular formula C6H9N3O2S. It is characterized by the presence of an amino group, a methyl group, and a sulfonamide group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-methylpyridine-2-sulfonamide typically involves the sulfonation of 5-amino-N-methylpyridine. One common method includes the reaction of 5-amino-N-methylpyridine with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide derivative . The reaction conditions usually require controlled temperatures and the use of an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-methylpyridine-2-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-N-methylpyridine-2-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-amino-N-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the compound may interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-N-methylpyridine-2-sulfonamide is unique due to the presence of both an amino group and a sulfonamide group on the pyridine ring.

Properties

IUPAC Name

5-amino-N-methylpyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-8-12(10,11)6-3-2-5(7)4-9-6/h2-4,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPOYLHBOFXZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=NC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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